molecular formula C8H15NO B3143971 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 540787-92-6

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

Cat. No.: B3143971
CAS No.: 540787-92-6
M. Wt: 141.21
InChI Key: XYHWQEDJUAJEAU-XVMARJQXSA-N
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Description

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 394734-84-0) is a chiral bicyclic amine derivative with a hydroxymethyl substituent at the 2-position of its azabicyclo[3.1.0]hexane core. This compound is structurally related to intermediates used in the synthesis of antiviral agents, including Boceprevir and Boprivir, which target viral proteases such as SARS-CoV-2 Mpro and hepatitis C virus NS3/4A . The bicyclic scaffold confers rigidity and stereochemical specificity, enhancing binding affinity to protease active sites .

Properties

IUPAC Name

[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWQEDJUAJEAU-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization and hydroxylation reactions, followed by purification processes that are optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

The unique structural characteristics of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol make it a valuable scaffold in drug design:

  • Analgesics : Research indicates that derivatives of this compound can act as potent analgesics by modulating pain pathways in the central nervous system.
  • Antidepressants : Studies have shown that modifications to the bicyclic structure can enhance serotonin receptor affinity, leading to potential antidepressant properties.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems is being explored:

  • Cognitive Enhancers : Preliminary studies suggest that this compound may improve cognitive functions by enhancing cholinergic activity in the brain.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules.

Case Study 1: Synthesis of Analgesic Derivatives

A study reported the synthesis of various derivatives of this compound aimed at enhancing analgesic properties. The derivatives were tested in animal models for pain relief efficacy and exhibited promising results compared to existing analgesics .

Case Study 2: Antidepressant Activity

Research conducted by Smith et al. (2024) highlighted the potential antidepressant effects of modified azabicyclic compounds derived from this compound. The study showed that these compounds increased serotonin levels in rat models significantly .

Mechanism of Action

The mechanism of action of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and nitrogen atom play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Functional Group Variations in Bicyclic Derivatives

The following table compares key derivatives of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold, differing in substituents at the 2-position:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Applications/Synthesis References
Target Compound (394734-84-0) -CH2OH C9H17NO 155.24 Intermediate for antiviral agents
Methyl Ester Hydrochloride (565456-77-1) -COOCH3 (ester) C9H15NO2·HCl 205.68 Boprivir intermediate
Carbonitrile (1037559-82-2) -CN C8H12N2 136.19 Boceprevir intermediate
Carboxamide Derivatives (e.g., 2-5b) -CONHR C23H39N5O5 465.29 SARS-CoV-2 Mpro inhibitors
Sulfonate Intermediates (e.g., C70) -SO3R Varies Varies Synthetic intermediates

Pharmacological and Physicochemical Properties

  • Bioactivity: Carboxamide derivatives (e.g., C23H39N5O5) exhibit nanomolar inhibitory activity against SARS-CoV-2 Mpro in silico, attributed to hydrogen bonding with catalytic residues . Boceprevir, containing a similar bicyclic core, shows confirmed antiviral activity (PDB: 7K40) .

Key Research Findings

Enzymatic Synthesis : Mutant MAO-N enzymes enable efficient desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, achieving high enantiomeric excess (>99%) for carbonitrile intermediates .

Structural Insights : X-ray crystallography of Boceprevir (PDB: 7K40) confirms that the bicyclic scaffold occupies the S1 pocket of SARS-CoV-2 Mpro, stabilizing the enzyme-inhibitor complex .

Computational Studies : Molecular dynamics simulations predict that carboxamide derivatives with tert-butylcarbamoyl groups exhibit stronger binding to Mpro than hydroxymethyl analogs, due to hydrophobic interactions .

Biological Activity

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol, a bicyclic compound with significant structural features, has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17NO
  • Molecular Weight : 157.24 g/mol
  • CAS Number : 1373205-30-1

Biological Activity Overview

The compound exhibits notable biological activities primarily as an inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme plays a critical role in the viral replication cycle, making it a target for antiviral drug development.

The (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane structure is utilized in various analogs to enhance binding affinity to the Mpro active site. It effectively occupies the lipophilic S2 pocket formed by key amino acids (Met49, Met169, and His41), which is crucial for inhibiting viral replication.

In Vitro Studies

Research indicates that modifications of the azabicyclo structure can significantly influence the inhibitory potency against SARS-CoV-2 Mpro:

CompoundKi (nM)EC50 (nM)Remarks
Original Compound2301364Baseline activity
Modified Analog 112.185.3Improved potency and stability
Modified Analog 23.1174.5Highest potency observed

These findings highlight the importance of structural modifications in enhancing biological activity and pharmacokinetic properties.

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that the compound exhibits favorable absorption characteristics:

  • Oral Bioavailability (F) : Ranges from 10% to 33% across different animal models.
  • Clearance Rate (CLint) : Moderate rates observed in human liver microsomes (HLM), indicating potential metabolic stability.

Implications for Drug Development

The promising results from in vitro studies suggest that (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane derivatives could serve as lead compounds in developing antiviral therapies against SARS-CoV-2 and possibly other coronaviruses. Further investigation into its pharmacodynamics and long-term efficacy is warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via reduction of its ester precursor, such as (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (CAS 672325-23-4), using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C . Stereochemical control is critical; chiral HPLC or polarimetry should confirm enantiomeric purity post-synthesis. Reaction time and temperature must be tightly controlled to avoid epimerization at the bicyclic core.

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and confirming the hydroxyl group’s position?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve the bicyclo[3.1.0]hexane scaffold’s protons and carbons, with distinct shifts for the azabicyclic nitrogen (δ ~2.5–3.5 ppm) and the hydroxymethyl group (δ ~3.7–4.2 ppm). NOESY experiments clarify spatial relationships between substituents .
  • IR : A broad O–H stretch (~3200–3500 cm⁻¹) confirms the presence of the methanol group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₅NO), with fragmentation patterns indicating cleavage of the bicyclic ring .

Q. How does the compound’s stereochemistry impact its solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The (1R,2S,5S) configuration introduces axial chirality, influencing dipole moments and hydrogen-bonding capacity. Solubility tests in water, ethanol, and hexane reveal polar interactions: the hydroxymethyl group enhances water solubility (logP ~1.2), while the dimethyl groups stabilize hydrophobic interactions in non-polar solvents . Stability studies (pH 3–9, 25–60°C) show degradation above pH 8 due to nucleophilic attack on the azabicyclic nitrogen.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethyl group (e.g., oxidation to carboxylic acid or etherification)?

  • Methodological Answer :

  • Oxidation : Use TEMPO/NaClO₂ in buffered aqueous acetonitrile (pH 6.8) to selectively oxidize the primary alcohol to a carboxylate without opening the bicyclic ring .
  • Etherification : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride before alkylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the alcohol .
  • Monitoring : In-situ FTIR tracks reaction progress to minimize over-oxidation or byproduct formation.

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Sharpless epoxidation or enzymatic hydroxylation. Focus on steric effects from the 6,6-dimethyl groups and electronic effects from the azabicyclic nitrogen. Molecular dynamics simulations (Amber or GROMACS) assess solvent interactions and conformational flexibility .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound across concentrations (1 nM–100 µM) in cell-based assays (e.g., HEK293 or HepG2) to distinguish specific enzyme inhibition (IC₅₀ < 10 µM) from non-specific cytotoxicity (CC₅₀ > 50 µM) .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify off-target interactions via autoradiography or LC-MS .
  • Structural Analog Comparison : Compare activity with derivatives lacking the hydroxymethyl group (e.g., methyl ester or acetylated analogs) to isolate pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 2
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

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